molecular formula C24H26N2O4S B5986752 2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5986752
M. Wt: 438.5 g/mol
InChI Key: YBKCEUABWMRSDW-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, a phenylethylamine moiety, and an ethoxyphenylacetamide group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.

    Preparation of 2-Phenylethylamine: 2-Phenylethylamine is synthesized through the reduction of phenylacetonitrile using hydrogen gas and a suitable catalyst.

    Coupling Reaction: The benzenesulfonyl chloride is then reacted with 2-phenylethylamine to form the intermediate benzenesulfonyl(2-phenylethyl)amine.

    Acylation: The intermediate is further acylated with 4-ethoxyphenylacetyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-[Benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Signaling Pathways: Interacting with key proteins involved in cellular signaling pathways, thereby affecting cellular processes.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

2-[Benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-30-22-15-13-21(14-16-22)25-24(27)19-26(18-17-20-9-5-3-6-10-20)31(28,29)23-11-7-4-8-12-23/h3-16H,2,17-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKCEUABWMRSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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